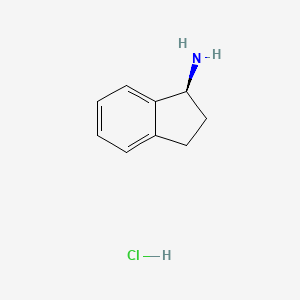

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Description

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 32457-23-1) is a chiral bicyclic amine hydrochloride salt with the molecular formula C₉H₁₁N·HCl and a molecular weight of 169.65 g/mol . The compound features an indane scaffold (a fused benzene and cyclopentane ring) with an amine group at the 1-position of the indene ring. Its (S)-enantiomer is widely used as a key intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents and monoamine oxidase (MAO) inhibitors . Applications span organic synthesis, materials science, and chemical engineering, where its amine functionality enables diverse derivatization .

Properties

IUPAC Name |

(1S)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693596 | |

| Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32457-23-1 | |

| Record name | 1-Aminoindane hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032457231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457QR9CS7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2,3-Dihydro-1H-inden-1-one, followed by amination. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust chiral catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high enantiomeric purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Intermediate for Rasagiline

One of the primary applications of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is as an intermediate in the synthesis of Rasagiline, a medication used to treat Parkinson's disease. Rasagiline is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), which helps increase dopamine levels in the brain and provides neuroprotective effects. The synthesis of Rasagiline from this compound involves several steps that have been optimized to enhance yield and reduce costs. Recent methods utilize alumino-nickel catalysts under alkaline conditions to simplify the preparation process, making it more suitable for industrial production .

Deracemization Processes

Recent studies have explored the use of this compound in deracemization processes. For instance, enzyme variants have been developed to facilitate the conversion of racemic mixtures into enantiomerically pure forms. This application is crucial for synthesizing chiral drugs where specific enantiomers exhibit desired pharmacological effects . The deracemization of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine has shown promising results, achieving high enantiomeric excess and isolated yields through biocatalytic methods .

Neuroprotective Properties

The neuroprotective properties of this compound are significant in the context of neurodegenerative diseases. As a precursor to Rasagiline, it contributes to therapies aimed at managing symptoms and slowing the progression of Parkinson's disease. Its ability to inhibit MAO-B not only helps in alleviating symptoms but also offers protective benefits against neuronal damage .

Potential in Other Drug Formulations

Beyond its established use in Parkinson's disease treatment, this compound may have potential applications in other therapeutic areas. Its structural characteristics allow for modifications that could lead to new drug candidates targeting various conditions, including depression and anxiety disorders where modulation of neurotransmitter levels is beneficial.

Research Insights and Case Studies

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is primarily related to its ability to interact with biological targets through its amine group. This interaction can modulate various molecular pathways, including neurotransmitter release and receptor binding. The compound’s chiral nature also allows for selective interactions with specific enzymes and receptors, enhancing its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

Table 1: Structural Comparison of Aminoindane Derivatives

Key Observations :

- Halogenation : Fluorine or chlorine at position 5 introduces electronegativity, affecting electronic properties and binding affinity to biological targets .

- Aromatic Substitution : Indatraline’s 3,4-dichlorophenyl group enhances binding to dopamine/serotonin transporters, increasing potency and duration of action compared to the parent compound .

Functional Group Modifications

Key Observations :

- Propargyl Groups : The addition of a propargyl group (e.g., in rasagiline) enables covalent binding to MAO-B, conferring long-lasting inhibitory effects .

- Hybrid Structures: Ladostigil combines the aminoindane scaffold with a carbamate moiety, enabling dual therapeutic action for neurodegenerative diseases .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Bioavailability |

|---|---|---|---|---|

| (S)-2,3-Dihydro-1H-inden-1-amine HCl | 169.65 | 1.2 | High (polar HCl salt) | Moderate |

| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | 239.78 | 3.5 | Low (hydrophobic) | High (lipophilic) |

| (S)-5-Fluoro derivative | 187.64 | 1.8 | Moderate | High |

Biological Activity

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride, with the CAS number 32457-23-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays.

Antitumor Activity

Research indicates that indane derivatives, including this compound, exhibit significant antitumor properties. For instance, indane-based compounds have been shown to interact with DNA and inhibit cancer cell proliferation. A study highlighted the anticancer potential of related indenoquinoxaline derivatives, demonstrating their ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Indane derivatives have also been explored for their antimicrobial properties. The structure's ability to interact with bacterial membranes suggests potential as an antibacterial agent. Research shows that modifications in the indane structure can enhance antibacterial activity against various pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and microbial metabolism.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in vitro demonstrated a dose-dependent inhibition of cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

This study supports the potential application of this compound in cancer therapy.

Study 2: Neuroprotective Mechanism

In a neuroprotection model using rat primary neurons exposed to oxidative stress, this compound showed significant protective effects. The compound reduced neuronal death by approximately 50% at a concentration of 5 µM.

Q & A

Q. What are the recommended safety protocols for handling (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation: Ensure adequate fume hood airflow during synthesis or handling to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid environmental release. Dispose of waste via approved hazardous waste protocols .

- First Aid: For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .

Q. How can the enantiomeric purity of this compound be determined?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) and 0.1% diethylamine. Monitor retention times and peak symmetry to confirm enantiopurity (>98%) .

- Polarimetry: Measure specific rotation ([α]D) and compare to literature values for the (S)-enantiomer (e.g., [α]D = +15° to +25° in methanol) .

- NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) for split signals in or spectra to detect impurities .

Q. What synthetic routes are reported for preparing this compound and its derivatives?

Methodological Answer:

- Reductive Amination: React 1-indanone with (S)-α-methylbenzylamine under hydrogenation (H/Pd-C) to form the chiral amine, followed by HCl salt precipitation (yield: 60–70%) .

- Resolution Techniques: Use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers from racemic mixtures .

- Derivatization: Introduce halogen substituents (e.g., 5-Cl, 4-F) via electrophilic aromatic substitution, optimizing reaction temperature (0–25°C) to minimize racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of (S)-2,3-Dihydro-1H-inden-1-amine derivatives for human MAO-B over MAO-A?

Methodological Answer:

- In Vitro Enzyme Assays: Test derivatives against recombinant MAO isoforms using kynuramine as a substrate. Calculate IC values and selectivity ratios (e.g., >100-fold selectivity for MAO-B) .

- Molecular Docking: Simulate binding interactions with MAO-B’s hydrophobic cavity (PDB: 2V5Z). Prioritize substituents (e.g., 5-F, 4-Br) that enhance π-π stacking with FAD cofactor .

- Metabolic Stability: Assess liver microsome clearance (e.g., rat/human) to identify metabolically stable analogs .

Q. What methodologies resolve conflicting crystallographic data when determining the absolute configuration of (S)-2,3-Dihydro-1H-inden-1-amine derivatives?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution data (d < 0.8 Å) to refine Flack parameters, ensuring |x| < 0.1 for unambiguous (S)-configuration assignment .

- Anomalous Dispersion: Collect data at multiple wavelengths (e.g., Cu-Kα) to exploit resonant scattering effects for chiral center verification .

- Independent Validation: Cross-verify with circular dichroism (CD) spectra or vibrational circular dichroism (VCD) to correlate crystal structure with solution-phase chirality .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome in halogen-substituted (S)-2,3-Dihydro-1H-inden-1-amine synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing racemization (e.g., 5-Cl substitution yields 95% ee in DMF vs. 80% in THF) .

- Temperature Control: Low temperatures (−20°C) minimize epimerization during amide coupling (e.g., HATU-mediated reactions retain >98% ee) .

- Kinetic Analysis: Monitor reaction progress via -NMR to identify intermediates prone to stereochemical inversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.